molecular formula C22H17F5O B1357301 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-propyl-1,1'-biphenyl CAS No. 337456-92-5

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-propyl-1,1'-biphenyl

Cat. No.: B1357301
CAS No.: 337456-92-5
M. Wt: 392.4 g/mol
InChI Key: WMZJNUIUWYHJRV-UHFFFAOYSA-N
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Description

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-propyl-1,1’-biphenyl is a complex organic compound with the molecular formula C22H29F5O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-propyl-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4,5-trifluorophenol with a difluoromethylating agent to form the difluoromethyl ether intermediate. This intermediate is then coupled with a propyl-substituted biphenyl derivative under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, precise temperature control, and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-propyl-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized biphenyl compounds .

Scientific Research Applications

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-propyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-propyl-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-propyl-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. These features contribute to its distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-[difluoro-[4-(4-propylphenyl)phenyl]methoxy]-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F5O/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)22(26,27)28-18-12-19(23)21(25)20(24)13-18/h4-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZJNUIUWYHJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(OC3=CC(=C(C(=C3)F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587751
Record name 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337456-92-5
Record name 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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